molecular formula C13H21FN2O4 B6992812 Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6992812
M. Wt: 288.31 g/mol
InChI Key: YOABZOLBNNRAGP-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound that features a tert-butyl group, a fluoroethoxycarbonylamino group, and an azabicyclohexane structure

Properties

IUPAC Name

tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2O4/c1-13(2,3)20-12(18)16-7-8-6-9(16)10(8)15-11(17)19-5-4-14/h8-10H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOABZOLBNNRAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the azabicyclohexane core: This can be achieved through a series of cyclization reactions.

    Introduction of the fluoroethoxycarbonylamino group: This step involves the reaction of the azabicyclohexane core with a fluoroethoxycarbonylating agent under controlled conditions.

    Addition of the tert-butyl group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding carboxylic acid, while reduction could yield an alcohol.

Scientific Research Applications

Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of fluoroethoxycarbonylamino groups with biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The fluoroethoxycarbonylamino group may interact with enzymes or receptors, modulating their activity. The azabicyclohexane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl group and is used in organic synthesis.

    Tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate: Another compound with a tert-butyl group, used in the synthesis of complex organic molecules.

Uniqueness

Tert-butyl 5-(2-fluoroethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its combination of a fluoroethoxycarbonylamino group and an azabicyclohexane core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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